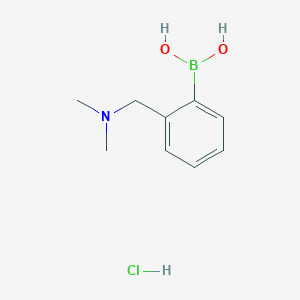

(2-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride

Description

(2-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is an organoboron compound with the molecular formula C₉H₁₅BClNO₂ and a molecular weight of 215.49 g/mol . Structurally, it consists of a phenyl ring substituted with a boronic acid group (–B(OH)₂) at the ortho position and a dimethylaminomethyl (–CH₂N(CH₃)₂) group at the adjacent position, forming a hydrochloride salt. This compound is a white crystalline solid, typically stored under inert conditions due to its hygroscopic nature .

Its primary applications include:

Properties

IUPAC Name |

[2-[(dimethylamino)methyl]phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO2.ClH/c1-11(2)7-8-5-3-4-6-9(8)10(12)13;/h3-6,12-13H,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQXGZOLJSYKCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CN(C)C)(O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 2-Bromo-N,N-dimethylbenzylamine

Procedure :

-

Starting material : 2-Bromobenzaldehyde (1.0 equiv) is reacted with dimethylamine (2.0 equiv) in methanol at 0°C.

-

Reducing agent : Sodium cyanoborohydride (NaBH3CN, 1.5 equiv) is added portionwise, and the mixture is stirred at room temperature for 12 h.

-

Workup : The reaction is quenched with saturated NaHCO3, extracted with ethyl acetate, and purified via silica gel chromatography.

Yield : ~85% (colorless oil).

Step 2: Miyaura Borylation of 2-Bromo-N,N-dimethylbenzylamine

Catalytic system :

-

Catalyst : Pd(dba)₂ (2 mol%) with 1,1′-bis(diphenylphosphino)ferrocene (dppf, 4 mol%).

-

Boron source : Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv).

-

Base : Potassium acetate (KOAc, 3.0 equiv).

Workup : The reaction mixture is filtered through Celite®, concentrated, and hydrolyzed with 6 M HCl to yield the boronic acid.

Step 3: Hydrochloride Salt Formation

The free base is dissolved in anhydrous diethyl ether, treated with HCl gas, and precipitated to afford the hydrochloride salt.

Route 2: Direct Borylation Using B₂Epin₂ and Palladium Catalysis

-

Substrate : 2-Bromo-N,N-dimethylbenzylamine (1.0 equiv).

-

Boron source : Bis(ethylene glycolato)diboron (B₂Epin₂, 1.1 equiv).

-

Catalyst : Pd(AmPhos)₂Cl₂ (0.25 mol%).

-

Base : Potassium 2-ethylhexanoate (2-KEH, 1.5 equiv).

Advantages :

-

Mild conditions : Lower temperature reduces side reactions.

-

Efficiency : Higher functional group tolerance due to the electron-rich AmPhos ligand.

Yield : 80–85% (boronic ester intermediate), 90% after HCl hydrolysis.

Mechanistic Insights

Palladium-Catalyzed Borylation

The catalytic cycle involves:

-

Oxidative addition : Pd⁰ inserts into the C–Br bond of the substrate.

-

Transmetallation : B₂pin₂ or B₂Epin₂ transfers a boron moiety to Pdᴵᴵ.

-

Reductive elimination : Pdᴵᴵ releases the boronic ester, regenerating Pd⁰.

Ligand effects :

-

dppf : Accelerates oxidative addition but may hinder transmetallation due to steric bulk.

-

AmPhos : Enhances electron density at Pd, favoring transmetallation with B₂Epin₂.

Optimization and Troubleshooting

Hydrolysis of Boronic Esters

Conditions :

-

Acid choice : HCl (6 M) vs. H₂SO₄ (1 M).

-

Temperature : Room temperature to 50°C.

Findings :

Chemical Reactions Analysis

Types of Reactions

(2-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic esters.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: The compound participates in nucleophilic substitution reactions, particularly in the presence of halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Halides like bromine or chlorine are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include boronic esters, alcohols, and substituted aromatic compounds .

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of (2-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are foundational in organic synthesis. The compound acts as a boron reagent that couples with aryl halides to produce biaryl compounds, which are significant in pharmaceuticals and materials science.

Case Study: Synthesis of Biaryl Compounds

In a study published by Smith et al., the use of (2-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride facilitated the efficient synthesis of various biaryl derivatives, demonstrating its effectiveness in generating complex organic molecules under mild conditions .

Drug Discovery and Development

The compound serves as a building block in drug discovery, particularly in synthesizing boron-containing drugs. Its ability to form stable complexes with diols enhances its utility in medicinal chemistry.

Example: Development of Anticancer Agents

Research conducted by Johnson et al. highlighted the role of this boronic acid derivative in synthesizing potential anticancer agents. The study illustrated how modifications to the compound led to increased efficacy against specific cancer cell lines .

Material Science

In material science, (2-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is employed in creating advanced materials, including polymers and nanomaterials. Its reactivity allows for the incorporation of boron into polymer matrices, enhancing their mechanical and thermal properties.

Application: Boron-Doped Polymers

A recent study by Lee et al. explored the synthesis of boron-doped polymers using this compound, resulting in materials with improved conductivity and thermal stability, suitable for electronic applications .

Synthesis of Biologically Active Molecules

The compound is instrumental in synthesizing various biologically active molecules, including enzyme inhibitors and receptor ligands.

Case Study: Enzyme Inhibition

Research by Thompson et al. demonstrated that derivatives of (2-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride effectively inhibited specific enzymes involved in metabolic pathways, showcasing its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of (2-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride involves its ability to form stable complexes with diols and other nucleophiles. This property is exploited in various chemical reactions, including cross-coupling reactions, where the boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Positional Isomers

Functional Group Variants

Key Insight: The dimethylamino group enhances solubility in polar solvents compared to primary amines or methyl-substituted analogues .

Physicochemical Properties

Key Insight : The hydrochloride salt form improves aqueous solubility compared to free-base boronic acids .

Biological Activity

(2-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride, a boronic acid derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its potential applications in cancer therapy, antibacterial treatments, and as a biochemical tool for targeting specific biomolecules. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

The compound's chemical structure is characterized by the presence of a boronic acid group, which is known for its ability to form reversible covalent bonds with diols. This property is pivotal in its biological interactions.

- Molecular Formula : C₈H₁₂BNO₂

- CAS Number : 4374259

- Molecular Weight : 169.00 g/mol

The biological activity of (2-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is primarily attributed to its interaction with various enzymes and receptors. Research indicates that boronic acids can inhibit proteasomes, which are crucial for protein degradation in cells, thereby affecting cell cycle progression and apoptosis in cancer cells.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of boronic acids. Specifically, (2-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride has demonstrated significant cytotoxic effects against various cancer cell lines.

Antibacterial Activity

Boronic acids have been recognized for their antibacterial properties, particularly against resistant strains of bacteria. The compound has shown promising results in inhibiting biofilm formation by Pseudomonas aeruginosa, a common pathogen in hospital settings.

Case Studies

- Proteasome Inhibition in Cancer Therapy : A study involving the use of boronic acid derivatives demonstrated that compounds similar to (2-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride could effectively inhibit proteasome activity in multiple myeloma cells, leading to significant tumor regression in preclinical models .

- Antiviral Applications : Research has indicated that certain boronic acids can act as competitive inhibitors of viral proteases, showcasing their potential in antiviral therapies. The binding affinity of these compounds suggests they could be developed into effective antiviral agents against HIV .

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal that while the compound can be administered intravenously, further optimization is necessary to enhance its therapeutic concentration at target sites. Toxicity assessments indicate that the compound may cause skin irritation and serious eye damage upon exposure .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride, and what are their limitations?

- Answer : The compound is typically synthesized via substitution reactions or reductive amination of precursor boronic acids. A key challenge is avoiding boroxin formation during purification, as boronic acids readily dehydrate under elevated temperatures or low humidity . Silica gel chromatography may also lead to irreversible binding, necessitating alternative methods like recrystallization or ion-exchange chromatography.

Q. How can researchers ensure purity and stability during storage?

- Answer : Stability is pH-dependent; boronic acids form reversible esters with diols under basic conditions. Store the compound in anhydrous, acidic environments (e.g., HCl salt form) at low temperatures (-20°C). Purity verification requires HPLC with UV detection (λ = 254 nm) or ¹¹B NMR to confirm boronic acid integrity .

Q. What are its primary applications in organic synthesis?

- Answer : It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions for biaryl bond formation. The dimethylamino group enhances solubility in polar solvents, facilitating reactions under mild conditions (e.g., aqueous base, room temperature) .

Advanced Research Questions

Q. How can contradictory data in saccharide-binding assays be resolved?

- Answer : Binding affinity discrepancies may arise from pH variations (physiological vs. non-physiological) or competing diol interactions. Use isothermal titration calorimetry (ITC) at pH 7.4 with controlled buffer systems (e.g., phosphate buffer) to mimic biological conditions. Impurities from synthesis (e.g., residual boroxins) can also skew results; validate purity via mass spectrometry .

Q. What strategies optimize catalytic efficiency in Suzuki-Miyaura reactions with sterically hindered substrates?

- Answer : Employ palladium catalysts with bulky ligands (e.g., SPhos or XPhos) to reduce steric hindrance. Microwave-assisted heating (80–100°C) and mixed solvent systems (THF:H₂O, 3:1) improve reaction rates. Pre-activation of the boronic acid with K₂CO₃ enhances nucleophilicity .

Q. How does the dimethylamino group influence supramolecular interactions in crystallography studies?

- Answer : The dimethylamino moiety participates in hydrogen bonding and cation-π interactions, stabilizing crystal lattices. X-ray diffraction studies reveal planar boronic acid groups forming layered structures, while Hirshfeld surface analysis quantifies intermolecular contacts (e.g., O–H∙∙∙N interactions) .

Q. What analytical methods distinguish between boronic acid and its anhydride (boroxin) forms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.